molecular formula C41H50N7O17P3S B12066953 S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate

Cat. No.: B12066953
M. Wt: 1037.9 g/mol
InChI Key: FXJCVEBQTCSQNB-UHFFFAOYSA-N
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Description

  • This compound is a complex molecule with the following chemical formula: C23H38N7O17P3S.
  • It contains a purine base (6-aminopurin-9-yl) and a pyrene moiety (4-pyren-1-ylbutanethioate).
  • The compound is involved in various scientific applications due to its unique structure and properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound can be achieved through multi-step reactions. One possible route involves the coupling of the purine base with the pyrene derivative.

      Reaction Conditions: Specific reaction conditions, such as temperature, solvent, and catalysts, would depend on the synthetic pathway chosen.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like strong acids, bases, and phosphorylating agents could be involved.

      Major Products: The products formed from these reactions would vary based on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it an interesting target for synthetic chemists studying novel reactions.

      Biology: Researchers might explore its interactions with biological macromolecules (e.g., DNA, proteins).

      Medicine: Investigate potential therapeutic applications, such as antiviral or anticancer properties.

      Industry: The compound could find use in materials science or as a fluorescent probe.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets. It might interfere with cellular processes or signaling pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to other similar compounds.

      Similar Compounds: While I don’t have a specific list, you can explore related molecules like nucleoside analogs or other purine-based derivatives.

    Remember that this compound’s detailed study requires access to specialized literature and experimental data

    Properties

    IUPAC Name

    S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C41H50N7O17P3S/c1-41(2,20-62-68(59,60)65-67(57,58)61-19-28-35(64-66(54,55)56)34(51)40(63-28)48-22-47-33-37(42)45-21-46-38(33)48)36(52)39(53)44-16-15-29(49)43-17-18-69-30(50)8-4-5-23-9-10-26-12-11-24-6-3-7-25-13-14-27(23)32(26)31(24)25/h3,6-7,9-14,21-22,28,34-36,40,51-52H,4-5,8,15-20H2,1-2H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FXJCVEBQTCSQNB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C41H50N7O17P3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1037.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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